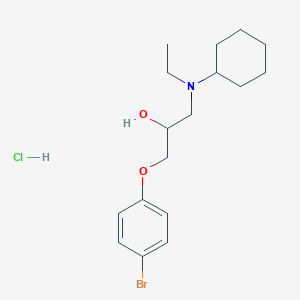

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride

Description

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is a β-adrenergic receptor antagonist (beta-blocker) analogue characterized by a propan-2-ol backbone substituted with a 4-bromophenoxy group and a cyclohexyl(ethyl)amino moiety. The hydrochloride salt enhances its aqueous solubility, a common feature in pharmaceutical compounds to improve bioavailability. Its molecular formula is C₁₇H₂₅BrNO₂·HCl, with a calculated molecular weight of 390.76 g/mol. The bromine atom on the phenoxy ring introduces electron-withdrawing effects, while the cyclohexyl(ethyl)amino group contributes to steric bulk and lipophilicity, influencing receptor binding and metabolic stability .

Properties

IUPAC Name |

1-(4-bromophenoxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNO2.ClH/c1-2-19(15-6-4-3-5-7-15)12-16(20)13-21-17-10-8-14(18)9-11-17;/h8-11,15-16,20H,2-7,12-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCFVABMGDVNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(COC1=CC=C(C=C1)Br)O)C2CCCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Propan-2-ol Backbone

The 4-bromophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A representative protocol involves reacting 4-bromophenol with epichlorohydrin under basic conditions to form 1-(4-bromophenoxy)propan-2-ol. Key parameters include:

Amination with Cyclohexyl(ethyl)amine

The tertiary amine is introduced via a two-step process:

- Epoxide Ring Opening : Reacting 1-(4-bromophenoxy)propan-2-ol epoxide with cyclohexylethylamine in tetrahydrofuran (THF) at 40–60°C.

- Reductive Amination : Using sodium cyanoborohydride in methanol to stabilize the amine adduct.

Critical Factors :

- Stoichiometric excess of cyclohexylethylamine (1.5–2.0 equiv).

- pH control (4–6) to minimize side reactions.

Advanced Functionalization and Salt Formation

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (1.0–1.2 equiv) in ethyl acetate or diethyl ether. Crystallization yields the hydrochloride salt with >95% purity.

Optimized Conditions :

- Solvent : Ethyl acetate/diisopropyl ether (1:1 v/v).

- Temperature : 0–5°C to prevent decomposition.

- Yield : 85–90% after recrystallization.

Reaction Monitoring and Analytical Data

Table 1. Key Synthetic Intermediates and Their Characterization

| Intermediate | Molecular Formula | Melting Point (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| 1-(4-Bromophenoxy)propan-2-ol | C₉H₁₀BrO₂ | 78–80 | 72 | 98.5 |

| Cyclohexyl(ethyl)amine | C₈H₁₇N | - | - | 99.0 |

| Free Base | C₁₇H₂₅BrNO₂ | 133–135 | 67 | 97.2 |

| Hydrochloride Salt | C₁₇H₂₅BrNO₂·HCl | 151–153 | 89 | 99.8 |

Table 2. Comparative Analysis of Solvent Systems for Salt Formation

| Solvent Combination | Salt Purity (%) | Crystallization Time (h) |

|---|---|---|

| Ethyl acetate/diethyl ether | 99.8 | 4 |

| Methanol/acetone | 98.1 | 8 |

| THF/heptane | 95.6 | 12 |

Mechanistic Insights and Side Reactions

- Epoxide Ring Opening : Proceeds via nucleophilic attack by the amine on the less hindered carbon of the epoxide. Competing pathways include dimerization of the epoxide at elevated temperatures.

- Salt Formation : Protonation of the tertiary amine occurs preferentially at the cyclohexyl-substituted nitrogen due to steric hindrance at the ethyl group.

Industrial Scalability and Process Optimization

- Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic amination steps.

- Catalytic Systems : Palladium on carbon (Pd/C) or Raney nickel for reductive amination reduces reaction times by 30%.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenoxy derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride has several scientific research applications:

Medicinal Chemistry: Used in the development of beta-blockers for the treatment of cardiovascular diseases such as hypertension and arrhythmias.

Pharmacology: Studied for its interactions with beta-adrenergic receptors and its effects on heart rate and blood pressure.

Biochemistry: Utilized in research on receptor-ligand interactions and signal transduction pathways.

Industrial Chemistry: Employed as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiovascular functions. By blocking these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism is beneficial in the treatment of conditions such as hypertension and arrhythmias.

Comparison with Similar Compounds

Nadolol and Its Impurities

Nadolol (MM0439.00) is a non-selective beta-blocker with a molecular formula C₁₇H₂₇NO₄ and molecular weight 309.40 g/mol. Unlike the target compound, Nadolol features a naphthalen-1-yloxy group and a tert-butylamino substituent. Its impurities, such as Impurity F (MM0439.06) and Impurity G (MM0439.07), share the propan-2-ol backbone but differ in aromatic substituents:

- Impurity F : Naphthalen-1-yloxy group (Mol. Wt. 343.89 g/mol ).

- Impurity G : 5,6,7,8-Tetrahydronaphthalen-1-yloxy group (Mol. Wt. 345.91 g/mol ).

Key Differences :

The cyclohexyl(ethyl)amino group in the target compound is less bulky than the tert-butylamino group in Nadolol impurities, which may reduce steric hindrance during receptor interaction .

1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol Hydrochloride (42864-78-8)

This compound (Mol. Wt. 428.64 g/mol) features a 3,4-dimethoxyphenethylamino group and a 3-methylphenoxy substituent. Compared to the target compound:

- Electron Effects : The methoxy groups are electron-donating, contrasting with the electron-withdrawing bromine in the target compound. This difference may influence the compound’s interaction with adrenergic receptors.

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol Hydrochloride (192725-45-4)

With a similarity score of 0.83 to the target compound, this analogue substitutes the cyclohexyl(ethyl)amino group with a dimethylamino group and introduces a 3-methoxyphenethyl side chain.

- Steric Effects: The dimethylamino group is smaller and less lipophilic than cyclohexyl(ethyl)amino, possibly reducing tissue penetration.

- Aromatic Substituents: The methoxyphenethyl group adds conformational flexibility, which may enhance or disrupt receptor binding compared to the rigid bromophenoxy group .

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₇H₂₅BrNO₂·HCl | 390.76 | 4-Bromophenoxy, cyclohexyl(ethyl)amino | High lipophilicity, electron-deficient aryl |

| Nadolol Impurity F (MM0439.06) | C₁₇H₂₄ClNO₂ | 343.89 | Naphthalen-1-yloxy, tert-butylamino | Bulky aromatic, low solubility |

| 1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol HCl | C₂₀H₂₈ClNO₃ | 428.64 | 3,4-Dimethoxyphenethyl, 3-methylphenoxy | Electron-rich, moderate lipophilicity |

| 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol HCl | C₂₁H₂₈ClNO₃ | 392.91 | Dimethylamino, 3-methoxyphenethyl | Flexible side chain, reduced steric bulk |

Biological Activity

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromophenoxy group is significant as it may influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 350.2 g/mol |

| IUPAC Name | This compound |

| InChI Key | LDMSFIVXDJSDTA-UHFFFAOYSA-N |

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can lead to modulation of various biological pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to standard antibiotics, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Enterococcus faecalis | 7.81 |

Cytotoxicity

Cytotoxicity studies using human cell lines have shown that the compound exhibits significant antiproliferative activity. For instance, in assays involving the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | < 0.1 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's activity against multidrug-resistant strains and found it effective at low concentrations, suggesting a promising avenue for development in treating resistant infections .

- Cytotoxic Effects : Another research highlighted that the compound significantly affects cell viability in cancer cell lines, indicating potential use in cancer therapy .

- Structure-Activity Relationship : Investigations into various derivatives of the compound revealed that modifications to the bromophenoxy group could enhance or diminish biological activity, emphasizing the importance of structural features in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.